Lipophilicity (XLogP3) Comparison: Furan vs. Pyridine, Thiophene, and Unsubstituted Furan Analogs
The target compound exhibits an XLogP3 of 3.0, which is 0.8–1.4 log units higher than the closest in-class analogs: 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide (XLogP3 = 2.2), N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide (XLogP3 = 2.3), and N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-3-carboxamide (XLogP3 = 1.6) [1]. This elevated lipophilicity, contributed by the 5-bromofuran-2-carboxamide motif, predicts enhanced passive membrane permeability relative to the more polar pyridine and unsubstituted furan analogs, while maintaining a logP within the typically desirable range (1–3) for oral bioavailability according to Lipinski guidelines [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Pyridine analog (CAS 1795443-66-1): XLogP3 = 2.2; Thiophene analog (CAS 1797981-54-4): XLogP3 = 2.3; Furan-3-carboxamide analog (CAS 1797709-88-6): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. pyridine; +0.7 vs. thiophene; +1.4 vs. unsubstituted furan |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
Higher lipophilicity within the optimal range can translate into improved membrane permeability, making the compound a more suitable starting point for programs targeting intracellular kinases or CNS-penetrant ligands.
- [1] PubChem. 5-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-2-carboxamide (CID 76149153), 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide (CID 76149144), N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide (CID 76149082), N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide (CID 76149161). Computed Properties: XLogP3-AA. Accessed Apr 2026. View Source
